(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
Brand Name:
Vulcanchem
CAS No.:
189098-23-5
VCID:
VC20902615
InChI:
InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1
SMILES:
CC(=O)N1C2CC(C1=O)C3C2O3
Molecular Formula:
C8H9NO3
Molecular Weight:
167.16 g/mol
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
CAS No.: 189098-23-5
Cat. No.: VC20902615
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189098-23-5 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
| Standard InChI | InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
| Standard InChI Key | SMMGJOQUBPLGLP-WNJXEPBRSA-N |
| Isomeric SMILES | CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
| SMILES | CC(=O)N1C2CC(C1=O)C3C2O3 |
| Canonical SMILES | CC(=O)N1C2CC(C1=O)C3C2O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator